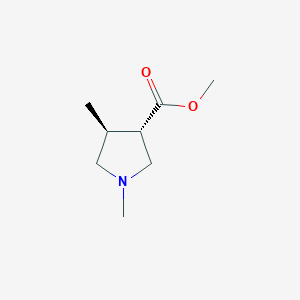

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as Boc-protected 4-methylproline carboxylates, has been achieved with complete stereoselectivity . The precursor amino acid 3S-hydroxyl,4S-methyl-L-Pro in the nucleus of Echinocandin B (ECB) was synthesized by L-leucine rather than L-proline .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .Chemical Reactions Analysis

Some of the most important examples of S N 2 reactions in biochemistry are those catalyzed by S-adenosyl methionine (SAM) – dependent methyltransferase enzymes . A methyl group is transferred in an S N 2 reaction from SAM to the amine group on the nucleotide base adenosine .Physical And Chemical Properties Analysis

Phenolic compounds, which may be structurally similar, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications

Enantioselective Synthesis

Methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate is employed in the enantioselective synthesis of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates through Michael reactions. This process involves good to excellent diastereoselectivity leading to products that serve as intermediates in various organic syntheses. The Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes results in adducts which, after further reduction and cyclization, yield pyrrolidines, highlighting the compound's utility in stereoselective organic synthesis (Revial et al., 2000).

Revision of Product Structure

The structure of the product obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde has been revised, indicating the synthesis of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This showcases the compound's role in elucidating reaction mechanisms and contributing to the understanding of complex organic reactions (A. Srikrishna et al., 2010).

Stereoselective Process Development

The compound is a key intermediate in the development of stereoselective processes for the preparation of compounds like premafloxacin, indicating its importance in the pharmaceutical synthesis of antibiotics targeting veterinary pathogens. Through asymmetric Michael addition and stereoselective alkylation, it demonstrates the potential for efficient and practical synthesis routes in drug development (T. Fleck et al., 2003).

Catalytic Enantioselectivity

It has been studied for its role in enhancing the enantioselectivity of lipase-catalyzed hydrolysis, providing insights into how the structural features of compounds influence the stereoselectivity of enzymatic reactions. This is particularly relevant in the preparation of enantiomerically pure pharmaceuticals (A. Sobolev et al., 2002).

Regio- and Stereoselective Cyclization

The compound is involved in platinum-promoted cyclization reactions demonstrating marked regio- and stereoselectivity. This research aids in the understanding of metal-catalyzed cyclization mechanisms and their applications in synthetic organic chemistry (Juerg Ambuehl et al., 1978).

properties

IUPAC Name |

methyl (3S,4S)-1,4-dimethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYYXKRCCSBLL-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2640192.png)

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)